4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S3/c1-22-11-4-3-5-12-14(11)18-16(23-12)19-15-17-10-7-6-9(25(2,20)21)8-13(10)24-15/h3-8H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQALUXSZWBVXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the formation of the benzothiazole core through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The methylsulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: Finally, the coupling of the sulfonylated benzothiazole with another benzothiazole derivative is achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is C16H15N3O5S2, with a molecular weight of 393.4 g/mol. The compound features a benzothiazole core with methoxy and methylsulfonyl substituents, contributing to its unique chemical reactivity and biological activity.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific tumor-related proteins such as tyrosine kinases and DNA topoisomerases, which are crucial in cancer cell proliferation and survival .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis, which is essential for mediating inflammation .
Antimicrobial Properties
Preliminary studies suggest that 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine may possess antimicrobial properties, making it a candidate for further exploration in treating infectious diseases .
Materials Science Applications
Organic Electronics
This compound is being explored for its potential use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties conferred by its structural features may enhance the efficiency of these devices .
Industrial Chemistry Applications
Synthesis of Dyes and Pigments
The compound serves as an intermediate in the synthesis of various dyes and pigments. Its unique structure allows for modifications that can lead to the development of new colorants with specific properties tailored for industrial applications .
Case Study 1: Anticancer Mechanism
A study highlighted the interaction of 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine with specific molecular targets involved in cancer progression. The compound was shown to effectively inhibit cell proliferation in human umbilical vein endothelial cells (HUVEC), demonstrating its potential as an antiangiogenic agent .
Case Study 2: Anti-inflammatory Research
In vitro studies have confirmed that this compound significantly reduces inflammatory markers in activated macrophages. The inhibition of COX enzymes was linked to decreased levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine with structurally analogous compounds:
Physicochemical Properties
Melting Points :
- 4-Methoxy derivatives (e.g., 3c) show higher melting points (e.g., 192–193°C for related structures) compared to bromo-substituted analogues (e.g., N-(6-bromo...acetamide, m.p. 151–152°C) .
- Methylsulfonyl groups (as in the target compound) may increase polarity and solubility compared to methoxy or bromo substituents .
Synthetic Routes :
Activity Trends
- NO Scavenging: Methoxy-substituted derivatives (e.g., 3c) outperform bromo- or acetamide-substituted analogues, suggesting electron-donating groups enhance radical scavenging .
- Enzyme Inhibition : Methylsulfonyl groups (electron-withdrawing) may improve binding to enzymatic active sites, as seen in urease inhibitors .
- Antimicrobial Activity : Bulkier substituents (e.g., aryl groups) correlate with broader-spectrum activity, while smaller groups (e.g., methyl) show strain-specific effects .
Key Research Findings
- Structure-Activity Relationship (SAR): Methoxy groups at position 4 or 6 enhance NO scavenging, whereas bromo substituents favor urease inhibition . Methylsulfonyl groups improve metabolic stability and target affinity in enzyme inhibition assays .
Biological Performance :
- The target compound’s dual benzothiazole rings and methylsulfonyl group may synergize for multi-target activity (e.g., anti-inflammatory and enzyme inhibition) .
- Comparative studies show acetamide derivatives (e.g., compound 4) are less potent than amine-substituted analogues, highlighting the importance of free NH₂ groups .
Biological Activity
4-Methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the class of benzothiazoles, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.
Chemical Structure and Properties
The molecular formula of 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is , with a molecular weight of 393.4 g/mol. The structure features a methoxy group and a methylsulfonyl group attached to a benzothiazole core, contributing to its biological activity.
The compound primarily exerts its biological effects through the following mechanisms:
- Inhibition of Cyclooxygenase Enzymes : It has been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation and pain.
- Modulation of Signaling Pathways : It may interact with various molecular targets, potentially influencing pathways related to apoptosis and cell cycle regulation .
Anti-inflammatory Activity
Research indicates that 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine demonstrates significant anti-inflammatory properties. Its ability to inhibit COX enzymes results in decreased inflammatory mediators, making it a candidate for treating inflammatory diseases.
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) analyses reveal that modifications in the benzothiazole structure enhance its cytotoxicity against specific cancer types .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4-Methoxy Compound | A431 (Skin Cancer) | 1.98 ± 1.22 |
| 4-Methoxy Compound | Jurkat (Leukemia) | 1.61 ± 1.92 |
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Studies have indicated that it shows comparable activity to standard antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .
Case Studies
- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. The results indicated a significant reduction in joint swelling and pain scores compared to control groups, supporting its therapeutic potential in inflammatory conditions.
- Cytotoxicity Assessment : In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
- Antimicrobial Efficacy : A comparative study against common bacterial strains revealed that the compound inhibited growth at concentrations similar to established antibiotics like norfloxacin, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves coupling benzothiazole precursors via nucleophilic substitution or condensation reactions. For example, 6-(methylsulfonyl)benzo[d]thiazol-2-amine can react with a methoxy-substituted benzothiazole derivative using a base like potassium carbonate in DMF at 80–100°C . Optimize yield by controlling stoichiometry, solvent polarity, and reaction time. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., methoxy and sulfonyl groups) and FT-IR to identify amine N–H stretches (~3300 cm⁻¹) and sulfonyl S=O bonds (~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>95%). X-ray crystallography resolves spatial arrangements of the benzothiazole cores .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The methylsulfonyl group enhances polarity, improving solubility in DMSO or DMF. Stability tests in aqueous buffers (pH 4–9) at 25–37°C over 24–72 hours are recommended. Monitor degradation via HPLC with UV detection (λ = 254 nm). For long-term storage, use inert atmospheres (argon) and −20°C .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methylsulfonyl substituents) influence bioactivity in benzothiazole derivatives?
- Methodological Answer : Comparative SAR studies show that methylsulfonyl groups enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), while methoxy groups increase lipophilicity and membrane permeability. Use molecular docking (AutoDock Vina) to map interactions with targets like EGFR or PARP . For example:
| Substituent | IC50 (EGFR Inhibition) | LogP |
|---|---|---|
| –OCH₃ | 2.5 µM | 3.1 |
| –SO₂CH₃ | 0.8 µM | 2.3 |
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
Q. How can computational methods (QSAR, molecular dynamics) predict pharmacokinetic properties?
- Methodological Answer : Build QSAR models (DRAGON/MOE descriptors) correlating logP, polar surface area, and H-bond acceptors/donors with bioavailability. Molecular dynamics simulations (GROMACS) assess binding stability to serum albumin or CYP450 enzymes. Predict metabolic pathways (e.g., sulfonyl group oxidation) using ADMET Predictor .
Experimental Design & Data Analysis
Q. What in vitro and in vivo models are suitable for evaluating neuroprotective effects of this compound?
- Methodological Answer :
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Synthesize analogs with variations at:
- Position 4 : Replace methoxy with halogen (–Cl) or alkyl (–CH₃).
- Position 6 : Modify sulfonyl to sulfonamide (–NHSO₂CH₃).
Test against a unified biological endpoint (e.g., IC50 for kinase inhibition) and analyze trends with PCA or cluster analysis .
Contradictory Data & Validation
Q. How to address conflicting reports on enzyme inhibition mechanisms (e.g., competitive vs. non-competitive)?
- Methodological Answer : Perform enzyme kinetics (Lineweaver-Burk plots) at varying substrate concentrations. Use surface plasmon resonance (SPR) to measure binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS). Replicate studies with recombinant enzymes (e.g., COX-2) .
Specialized Applications
Q. Can this compound serve as a fluorescent probe for cellular imaging?
- Methodological Answer :
The conjugated benzothiazole core may exhibit intrinsic fluorescence (λex ~350 nm, λem ~450 nm). Test in live-cell imaging (HeLa cells) with confocal microscopy. Compare with commercial probes (e.g., DAPI) and quantify signal-to-noise ratios. Modify substituents to tune emission wavelengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
